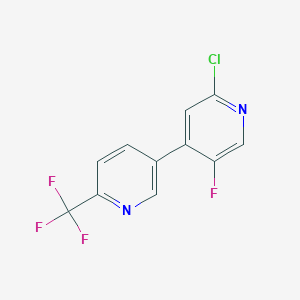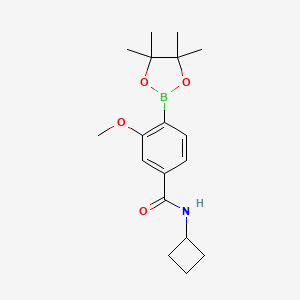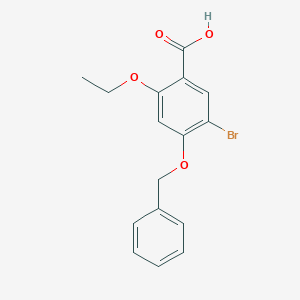![molecular formula C13H12N2O3 B13721725 6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazole ring fused with an indene moiety, which is further substituted with a methoxy group and a carboxylic acid methyl ester group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of an indanone derivative with hydrazine to form the pyrazole ring
For example, the synthesis may begin with the reaction of 6-methoxyindanone with hydrazine hydrate under reflux conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid methyl ester group can be introduced through esterification reactions using reagents such as methanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or dihydropyrazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid: Lacks the ester group, which may affect its chemical and biological properties.
6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: Contains an amide group instead of an ester group, leading to different reactivity and biological activity.
Uniqueness
The uniqueness of 6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester lies in its specific combination of functional groups and ring structure. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications. Its ability to undergo various chemical reactions and interact with specific biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-8-3-4-9-7(5-8)6-10-11(9)14-15-12(10)13(16)18-2/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
YYJVCTLLKWESSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NNC(=C3C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)


![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)

![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)






